4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 1306604-16-9
Cat. No.: VC11662270
Molecular Formula: C10H8F3N5
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1306604-16-9 |
---|---|
Molecular Formula | C10H8F3N5 |
Molecular Weight | 255.20 g/mol |
IUPAC Name | [2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine |
Standard InChI | InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18) |
Standard InChI Key | WQIGPFKGJSBXTB-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |
Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 1306604-16-9) features a pyrimidine core substituted at positions 2, 4, and 6 with pyridine, hydrazinyl, and trifluoromethyl groups, respectively . The molecular formula C₁₀H₈F₃N₅ confers a molar mass of 255.2 g/mol, with the following structural characteristics:
Property | Value |
---|---|
Density (predicted) | 1.53 ± 0.1 g/cm³ |
Boiling Point | 331.7 ± 52.0 °C |
pKa | 11.14 ± 0.20 |
Dipole Moment | 4.2 D (estimated) |
The trifluoromethyl group induces electron-withdrawing effects, lowering the pKa of the hydrazinyl moiety compared to non-fluorinated analogs .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data remain unpublished, computational models predict a planar pyrimidine ring with dihedral angles of 12° between pyridine and pyrimidine planes . Infrared spectroscopy reveals N-H stretches at 3350 cm⁻¹ (hydrazinyl) and C-F vibrations at 1120 cm⁻¹ . ¹⁹F NMR shows a characteristic triplet at -63 ppm (J = 12 Hz) for the CF₃ group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves nucleophilic substitution of 4-chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine with hydrazine hydrate :
-
React 100 mmol chloropyrimidine with 200 mmol hydrazine hydrate in MeOH/H₂O (2.5:1 v/v)
-
Add 30 mL conc. HCl and reflux at 80°C for 48 h
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate
-
Purify via silica chromatography (hexanes:EtOAc = 90:10)
Yield: 65%
Purity: >98% (HPLC)
Process Optimization
Scale-up challenges include exothermic hydrazine reactions and CF₃ group stability. Continuous flow reactors with temperature-controlled zones (50–60°C) improve safety and yield to 72% in pilot studies . Solvent recovery systems achieve 85% MeOH reuse, reducing production costs by 40%.
Reactivity and Functionalization
The hydrazinyl group undergoes three primary reactions:
-
Condensation: With aldehydes/ketones to form hydrazones (e.g., benzaldehyde yields Schiff bases)
-
Alkylation: Using methyl iodide in DMF at 0°C gives N-methyl derivatives (85% yield)
-
Complexation: Coordination with transition metals (Cu²⁺, Fe³⁺) forms octahedral complexes with log K stability constants of 4.2–5.8
Table 2: Representative Derivatives
Derivative | Biological Activity | MIC (μg/mL) |
---|---|---|
4-(Benzylidenehydrazinyl) | Anti-MRSA | 2.0 |
N-Acetyl | CYP450 inhibitor (IC₅₀ = 8 μM) | - |
Cu(II) complex | Anticancer (HeLa IC₅₀ = 12 μM) | - |
Biological Applications
Antimicrobial Activity
Structural analogs demonstrate remarkable efficacy against multidrug-resistant strains:
-
VRE: MIC = 4 μg/mL (vs. >64 μg/mL for linezolid)
Mechanistic studies indicate disruption of membrane potential (ΔΨ loss within 15 min) and DNA gyrase inhibition (Kᵢ = 0.8 μM) .
Enzyme Inhibition
The compound inhibits:
-
Dihydrofolate reductase (DHFR): IC₅₀ = 50 nM (human), 12 nM (bacterial)
-
Tyrosine kinase 2: Kᵢ = 8.2 nM, comparable to FDA-approved deucravacitinib
Table 3: Pharmacokinetic Properties
Parameter | Value (Murine Model) |
---|---|
Oral bioavailability | 58% |
t₁/₂ | 6.2 h |
Plasma protein binding | 92% |
Future Perspectives
-
Nanoformulations: Liposomal encapsulation (85 nm particles) improves tumor accumulation 3-fold in xenograft models
-
Combination therapies: Synergy with β-lactams (FIC index = 0.25) against ESBL-producing E. coli
-
Biosensors: Fluorescent tagging enables real-time tracking of DHFR activity in live cells
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume